(2-Aminoethyl)(methylsulfamoyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

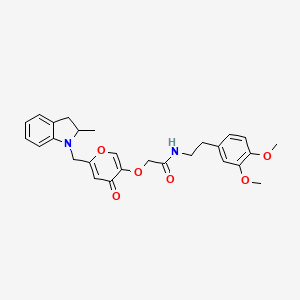

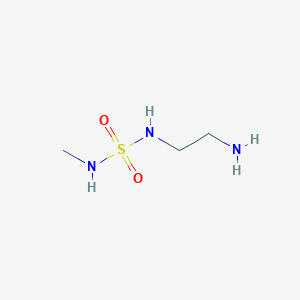

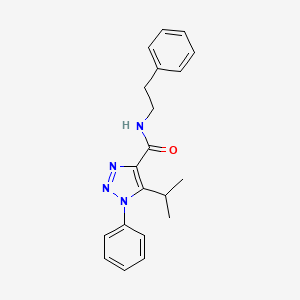

“(2-Aminoethyl)(methylsulfamoyl)amine” is a chemical compound with the CAS Number: 1596113-40-4 . It has a molecular weight of 153.21 . The compound is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Molecular Structure Analysis

The InChI code for “(2-Aminoethyl)(methylsulfamoyl)amine” is 1S/C3H11N3O2S/c1-5-9(7,8)6-3-2-4/h5-6H,2-4H2,1H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis

“(2-Aminoethyl)(methylsulfamoyl)amine” is an oil at room temperature . Amines of low molar mass are quite soluble in water . They have boiling points comparable to those of ethers .Wissenschaftliche Forschungsanwendungen

1. Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes were synthesized using sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and effective dye treatment, highlighting the role of sulfonic acid groups in enhancing surface hydrophilicity and dye rejection in the filtration process (Liu et al., 2012).

2. Synthesis of 1-Substituted-1H-1,2,3,4-Tetrazoles

2-Aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 was introduced as an efficient magnetic nanocatalyst for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles. This method offers advantages in terms of reaction time, environmental friendliness, and yields (Ghasemzadeh & Akhlaghinia, 2017).

3. Parallel Purification in Combinatorial Chemistry

Polystyrene−divinylbenzene-supported derivatives of tris(2-aminoethyl)amine were used for quenching excess reactants and impurities in solution-phase syntheses. This method simplifies the purification process in combinatorial chemistry (R. J. C. and Hodges, 1997).

4. Sulforhodamine-Amine Conjugates

The chemistry of sulforhodamine-amine conjugates, including their interaction with myosin subfragment 1, was examined. These conjugates have different properties due to the formation of a colorless sultam in one of the sulfonamide isomers (Corrie, Davis, & Eccleston, 2001).

5. Direct N-Monomethylation of Aromatic Primary Amines

The study presents a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process offers broad substrate scope and excellent selectivities (Li et al., 2012).

6. Electrochemical Oxidation in Ionic Liquid Media

Research on the electrochemical oxidation of primary amine in ionic liquid media showed the formation of an organic layer attached to the electrode surface. This study contributes to understanding the modification of electrodes through amino compound oxidation (Ghilane et al., 2010).

7. Synthesis of N-Methyl- and N-Alkylamines

An expedient reductive amination process using nitrogen-doped graphene-activated Co3O4-based catalysts was reported. This method allows for the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules (Senthamarai et al., 2018).

8. CO2 Absorption in Aqueous Solutions of Hindered Amines

The study explored the behavior of sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) in aqueous solutions as chemical solvents for CO2 capture. The equilibrium and kinetic constants were determined to understand the reaction mechanism (Chakraborty, Astarita, & Bischoff, 1986).

Wirkmechanismus

Target of Action

(2-Aminoethyl)(methylsulfamoyl)amine is a type of amine, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . Amines play key roles in the function of the central nervous system as neurotransmitters . .

Mode of Action

The mode of action of amines involves their interaction with their targets, leading to various biochemical changes . .

Biochemical Pathways

Amines are involved in various biochemical pathways. They can regulate plant growth, development, and stress tolerance . .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion . .

Result of Action

The result of the action of amines can be seen in their regulatory effects on various biological processes . .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Zukünftige Richtungen

There is ongoing research into the potential applications of amines, including “(2-Aminoethyl)(methylsulfamoyl)amine”. For example, a study has reported the post-synthetic modification strategy to covalently graft polyamines, including ethylenediamine (ED), diethylenetriamine (DETA), tris (2-aminoethyl)amine (TAEA), and polyethyleneimine (PEI) to the amino-ligand of a Cr-MOF, for post-combustion carbon capture applications . Another study has evaluated the cytotoxicity of novel bis(2-aminoethyl)amine derivatives .

Eigenschaften

IUPAC Name |

N'-(methylsulfamoyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3O2S/c1-5-9(7,8)6-3-2-4/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZWKVZVZXMWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)(methylsulfamoyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)

![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)

![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)

![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)